enalapril

概述

描述

准备方法

Synthetic Routes and Reaction Conditions

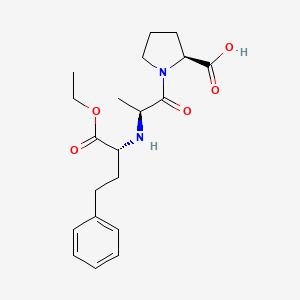

enalapril is synthesized through a multi-step process involving the reaction of L-proline with ethyl 4-phenylbutanoate to form an intermediate, which is then coupled with L-alanine . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .

化学反应分析

Metabolic Activation to Enalaprilat

Enalapril is a prodrug requiring enzymatic hydrolysis to release its active metabolite, enalaprilat . This transformation occurs via cleavage of the ethyl ester group (-OCH2CH3) (Fig. 1), facilitated by hepatic and intestinal esterases .

Key Reaction Steps:

Structural Determinants:

-

Enalaprilat’s carboxylate group enables potent ACE inhibition, contrasting with Captopril’s thiol-based mechanism .

Solid-State Degradation via Intramolecular Cyclization

Under thermal stress (>120°C), this compound maleate undergoes intramolecular cyclization to form This compound diketopiperazine (DKP) , a major degradation product .

Kinetic Parameters (Isothermal Study):

| Temperature (°C) | Induction Period (min) | Rate Constant (k) | Activation Energy (Eₐ) |

|---|---|---|---|

| 120 | 25.2 | 0.024 h⁻¹ | 195 ± 12 kJ/mol |

| 130 | 10.5 | 0.042 h⁻¹ |

Mechanism:

-

Autocatalytic Reaction: Sigmoidal decomposition curves indicate self-accelerating kinetics .

-

FT-IR Evidence: Peaks at 1649 cm⁻¹ (this compound) diminish, while 1672 cm⁻¹ (DKP) and 3250 cm⁻¹ (water) emerge .

Reactivity with Oxidizing Agents

This compound formulations may react with strong oxidizing agents, though specific products are not well-characterized. Hazardous conditions include:

pH-Dependent Stability

This compound’s ester group renders it susceptible to hydrolysis in aqueous environments:

Comparative Stability with Other ACE Inhibitors

Analytical Detection of Degradation

科学研究应用

FDA-Approved Indications

Enalapril is approved by the U.S. Food and Drug Administration (FDA) for several key indications:

- Hypertension : this compound effectively lowers blood pressure in patients with essential and renovascular hypertension.

- Heart Failure : It is utilized in managing chronic heart failure, particularly in patients with reduced ejection fraction (EF).

- Asymptomatic Left Ventricular Dysfunction : this compound helps prevent the progression to symptomatic heart failure in patients with asymptomatic left ventricular dysfunction .

Hypertension Management

This compound is effective in managing both essential and secondary hypertension. It has demonstrated significant reductions in systolic and diastolic blood pressure across various patient populations, including those with low-renin hypertension .

Table 1: Efficacy of this compound in Hypertension

| Study | Population | Dose | Outcome |

|---|---|---|---|

| Study A | Newly diagnosed hypertensives | 10 mg/day | Significant BP reduction |

| Study B | Patients with chronic kidney disease | 5-20 mg/day | Improved renal function |

Heart Failure Treatment

In heart failure management, this compound has been shown to improve symptoms and reduce hospitalizations. A landmark study demonstrated that this compound reduces mortality in patients with heart failure with reduced EF .

Table 2: Effects of this compound on Heart Failure

| Study | Population | Outcome Measure | Result |

|---|---|---|---|

| Study C | Heart failure patients | Mortality rate | Reduced by 20% |

| Study D | Congestive heart failure | Quality of life score | Improved significantly |

Cardiovascular Protection

This compound has been associated with improved endothelial function compared to other ACE inhibitors like lisinopril. A recent study highlighted its superior effects on flow-mediated dilation (FMD), which is crucial for cardiovascular health .

Table 3: Endothelial Function Improvement

| Comparison | This compound FMD Improvement (%) | Lisinopril FMD Improvement (%) |

|---|---|---|

| Baseline vs Post-Treatment | 15% | 10% |

Case Study 1: Hypertension Management

A 55-year-old male with stage 2 hypertension was treated with this compound (10 mg daily). After six weeks, his blood pressure decreased from 160/100 mmHg to 130/85 mmHg without significant side effects.

Case Study 2: Heart Failure

A 70-year-old female with heart failure and an EF of 30% was initiated on this compound (5 mg daily). Over six months, her symptoms improved significantly, evidenced by a reduction in NYHA class from III to II.

作用机制

enalapril exerts its effects by inhibiting the angiotensin-converting enzyme, which is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor . By inhibiting this enzyme, this compound reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure. The molecular targets include the angiotensin-converting enzyme and the renin-angiotensin-aldosterone system .

相似化合物的比较

Similar Compounds

Lisinopril: Another angiotensin-converting enzyme inhibitor with similar antihypertensive effects.

Ramipril: Used for treating hypertension and heart failure, similar to enalapril.

Captopril: An older angiotensin-converting enzyme inhibitor with a shorter duration of action.

Uniqueness

This compound is unique due to its specific molecular structure, which allows for effective inhibition of the angiotensin-converting enzyme. It has a longer duration of action compared to some other angiotensin-converting enzyme inhibitors, making it a preferred choice for long-term management of hypertension .

生物活性

Enalapril is a widely used angiotensin-converting enzyme (ACE) inhibitor known for its antihypertensive properties and role in treating heart failure. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic effects, and recent research findings.

This compound functions primarily by inhibiting the ACE, an enzyme responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to several physiological effects:

- Decreased Blood Pressure : By reducing angiotensin II levels, this compound promotes vasodilation and decreases vascular resistance, resulting in lower blood pressure .

- Increased Bradykinin Levels : ACE also degrades bradykinin, a peptide that promotes vasodilation. Inhibition of ACE leads to increased bradykinin levels, which may contribute to some of the drug's beneficial effects but also to side effects such as cough .

- Renal Effects : this compound has natriuretic and uricosuric properties, promoting sodium excretion and potentially benefiting patients with fluid retention .

Pharmacokinetics

This compound is a prodrug that is converted in the liver to its active form, enalaprilat. Key pharmacokinetic characteristics include:

- Absorption : this compound is well absorbed orally, with peak plasma concentrations occurring within one hour.

- Distribution : The active metabolite enalaprilat penetrates various tissues, particularly the kidneys and vascular tissues, but shows limited ability to cross the blood-brain barrier .

- Metabolism : Approximately 60% of the absorbed dose is converted to enalaprilat. No significant metabolism occurs beyond this conversion .

- Elimination : The drug is primarily eliminated through renal pathways, necessitating dosage adjustments in patients with renal impairment.

Therapeutic Applications

This compound is indicated for various cardiovascular conditions:

- Hypertension : It effectively lowers blood pressure across all grades of essential hypertension.

- Heart Failure : this compound improves symptoms and outcomes in patients with heart failure by reducing preload and afterload .

- Diabetic Nephropathy : It offers renal protective effects in diabetic patients by reducing glomerular pressure .

Recent Research Findings

Recent studies have explored additional biological activities and potential therapeutic applications of this compound beyond traditional uses:

- Anti-Cancer Properties : A study indicated that this compound may enhance the anti-tumor effects of 5-fluorouracil (5-FU) in colorectal cancer cells by increasing apoptosis and modulating oxidative stress markers. This compound inhibited cell proliferation in a dose-dependent manner and affected migration through modulation of matrix metalloproteinases (MMPs) .

- Cardiovascular Outcomes : The PARADIGM-HF trial highlighted this compound's efficacy compared to newer agents like LCZ696 (sacubitril/valsartan) in managing heart failure with reduced ejection fraction (HFrEF), underscoring its importance in contemporary heart failure management protocols .

- Respiratory Effects : Research has shown that this compound inhibits aminopeptidase P activity in the mouse trachea, which may relate to its side effects such as cough. This differential effect compared to other ACE inhibitors suggests unique interactions within respiratory pathways .

Table 1: Pharmacological Properties of this compound

| Property | Description |

|---|---|

| Drug Class | ACE Inhibitor |

| Prodrug | Yes (converted to enalaprilat) |

| Primary Action | Inhibition of angiotensin II production |

| Secondary Effects | Increased bradykinin levels |

| Bioavailability | ~60% |

| Elimination Half-Life | 11 hours (enalaprilat) |

Table 2: Clinical Applications of this compound

| Condition | Evidence Level | Notes |

|---|---|---|

| Hypertension | Strong | First-line treatment for hypertension |

| Heart Failure | Strong | Improves morbidity and mortality |

| Diabetic Nephropathy | Moderate | Renoprotective effects observed |

| Colorectal Cancer | Emerging | Potential adjunct therapy with chemotherapy agents |

属性

IUPAC Name |

(2S)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O5/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25)/t14-,16+,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBXSMTUPTTWBMN-UAGQMJEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601181936 | |

| Record name | N-[(1R)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601181936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76420-74-1 | |

| Record name | N-[(1R)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76420-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enalapril maleate impurity A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076420741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(1R)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601181936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-1-((2S)-2-(((1R)-1-(ETHOXYCARBONYL)-3-PHENYLPROPYL)AMINO)PROPANOYL)PYRROLIDINE-2-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7IJ7OBG9V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。